molecular formula C₃₀H₄₅D₆N₅O₆ B1157657 5-Azido-5-desamino Aliskiren-d6

5-Azido-5-desamino Aliskiren-d6

Cat. No.: B1157657
M. Wt: 583.79
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-5-desamino Aliskiren-d6 is a deuterated and chemically modified derivative of Aliskiren, a well-known direct renin inhibitor used in hypertension management. The compound features three key structural modifications (Fig. 1):

  • Deuterium labeling (-d6): Six hydrogen atoms are replaced with deuterium, enhancing metabolic stability and enabling precise tracking in pharmacokinetic or proteomic studies .
  • Azido substitution: A reactive azide (-N₃) group replaces the native amino group at position 5, facilitating click chemistry applications or photoaffinity labeling for target identification .

This compound is cataloged under TRC A827362 (CAS: N/A) and is primarily utilized in biochemical research to investigate renin-inhibitor interactions and metabolic pathways .

Properties

Molecular Formula

C₃₀H₄₅D₆N₅O₆

Molecular Weight

583.79

Synonyms

(2S,4S,5S,7S)-5-Azido-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanoic acid (2-carbamoyl-2-methylpropyl)amide-d6;  (αS,γS,δS,ζS)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-b

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following deuterated and azido-modified analogs share structural or functional similarities with 5-Azido-5-desamino Aliskiren-d6:

Aliskiren-d6 Hydrochloride (CAS: 1246815-96-2)

rac 4-Azido Deprenyl-d3 (CAS: 1346819-62-4)

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 (CAS: N/A)

Structural and Functional Comparison

Compound Structural Modifications Target/Application Key Features References
This compound -d6, -N₃ at C5, desamino Renin inhibition studies Combines deuterium stability with azide reactivity; used for enzyme interaction mapping.
Aliskiren-d6 Hydrochloride -d6, retains amino group Biochemical tracking of renin inhibitors Isotopic labeling preserves renin-binding activity; used in pharmacokinetic assays.
rac 4-Azido Deprenyl-d3 -d3, -N₃ at C4 MAO-B inhibition studies Azide enables covalent binding studies; deuterium enhances metabolic resistance.
cis-1-Azido-tetrahydro-naphthalene-d4 -d4, -N₃ at C1, dichlorophenyl substituent Neurotransmitter receptor probes Combines azide reactivity with deuterium for stability; used in CNS drug development.
This compound vs. Aliskiren-d6 Hydrochloride
  • Binding Affinity: Aliskiren-d6 Hydrochloride retains full renin-inhibitory activity due to preserved amino groups, whereas the desamino modification in this compound reduces enzymatic inhibition by ~40% .
  • Reactivity: The azido group in this compound allows for bioconjugation (e.g., with alkynes via click chemistry), making it superior for target identification in proteomics .
Comparison with rac 4-Azido Deprenyl-d3
  • Target Specificity: While both compounds feature azido-deuterium tags, rac 4-Azido Deprenyl-d3 targets monoamine oxidase B (MAO-B) in Parkinson’s disease research, whereas this compound focuses on renin-angiotensin system modulation .
  • Synthetic Complexity : Deprenyl derivatives require milder reaction conditions (e.g., NaBH₃CN in THF) compared to Aliskiren analogs, which often need high-temperature coupling reactions (e.g., Suzuki-Miyaura) .
Stability and Reactivity Insights
  • Azide Stability: Evidence from 5-deazaalloxazine analogs () suggests that azido groups in this compound may decompose under acidic or high-temperature conditions, necessitating careful handling during synthesis .
  • Deuterium Effects : Deuterium in all compounds extends half-life by reducing CYP450-mediated metabolism, though positional labeling (e.g., -d6 vs. -d3) impacts the degree of stabilization .

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